Step 1: Synthesis of 2,4-dichloropyrimidine. This can be achieved by reacting uracil with phosphorus oxychloride (POCl3) [].Step 2: Nucleophilic aromatic substitution. Reacting 2,4-dichloropyrimidine with 2-morpholin-4-ylethanamine in the presence of a suitable base (e.g., potassium carbonate, triethylamine) should yield 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine [, , ].
The presence of a chlorine atom at the 2-position of the pyrimidine ring makes 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine susceptible to various nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse range of substituents at this position, enabling the synthesis of a library of compounds with potentially varied biological activities [, , , ].
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5